molecular formula C12H24N2O2 B14507909 Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate CAS No. 63317-39-5

Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate

Cat. No.: B14507909
CAS No.: 63317-39-5
M. Wt: 228.33 g/mol
InChI Key: SZMSRHUUAMIKHT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate is an organic compound with the molecular formula C₁₁H₂₂N₂O₂. It is a derivative of piperidine, characterized by the presence of an ethyl ester group and an amino group on the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with ethyl chloroformate and ammonia. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is conducted in the absence of solvents, with an excess of ammonia and hydrogen being forced in at pressures ranging from 50 to 500 bar and temperatures between 120 to 220 degrees Celsius .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroxide radicals.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism by which ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a radical scavenger, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an ethyl ester group and an amino group on the piperidine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

63317-39-5

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-16-9(15)12(13)7-10(2,3)14-11(4,5)8-12/h14H,6-8,13H2,1-5H3

InChI Key

SZMSRHUUAMIKHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(NC(C1)(C)C)(C)C)N

Origin of Product

United States

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